silane CAS No. 825628-45-3](/img/structure/B14222762.png)
[3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound that features a unique combination of an ethenyloxy group, a phenyl group, and a prop-1-yn-1-yl group attached to a trimethylsilyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a phenylacetylene derivative with a trimethylsilyl-protected ethenyloxy group under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst such as Pd(PPh3)2Cl2. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or ozone can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are common.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The ethenyloxy group can participate in electrophilic addition reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are crucial in its applications in synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
Uniqueness
The unique combination of functional groups in 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane provides it with distinct reactivity and versatility compared to its analogs. The trimethylsilyl group offers stability and ease of handling, while the ethenyloxy and phenyl groups contribute to its reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
825628-45-3 |
|---|---|
Molekularformel |
C14H18OSi |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
(3-ethenoxy-3-phenylprop-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3 |
InChI-Schlüssel |
RMTBASFFCYUYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


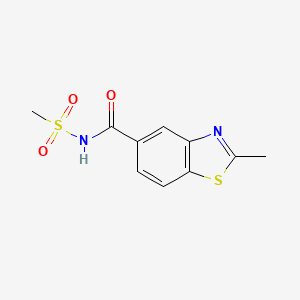
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
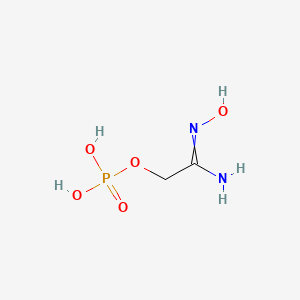
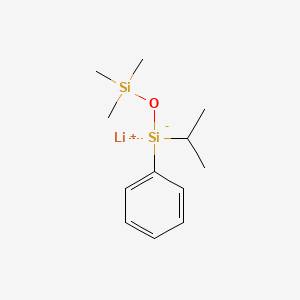
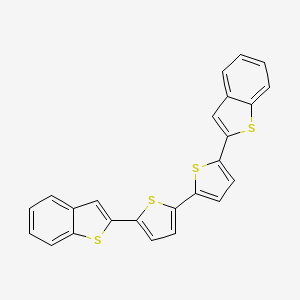

![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
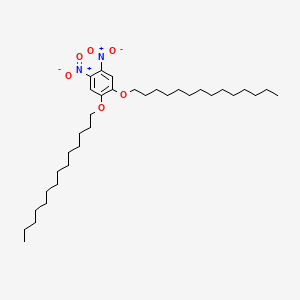
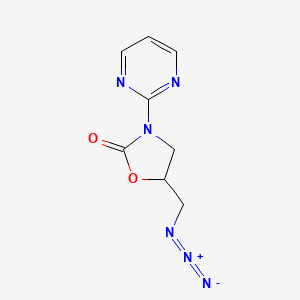
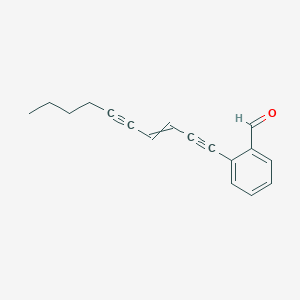
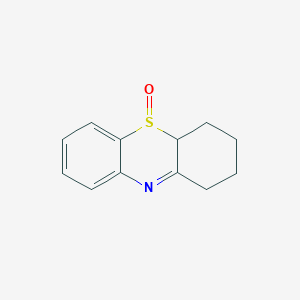

![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
